molecular formula C8H8BrClO2S B1271909 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride CAS No. 351003-50-4

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

Cat. No. B1271909
CAS RN: 351003-50-4
M. Wt: 283.57 g/mol
InChI Key: VTPRHRFUFYYYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 . It is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 325.6±42.0 °C and a predicted density of 1.622±0.06 g/cm3 . It is typically in the form of a powder .

Scientific Research Applications

Organic Synthesis

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride: is commonly used as a reagent in organic synthesis. Its sulfonyl chloride group is highly reactive towards nucleophiles, making it an excellent candidate for sulfonylation reactions . This compound can be used to introduce a sulfonyl group into other molecules, which is a key step in synthesizing a wide range of sulfonamide-based compounds.

Electrophilic Aromatic Substitution Reactions

Although not a direct application, the compound’s structure allows it to undergo electrophilic aromatic substitution reactions . This can be used in teaching and research to demonstrate the principles of aromatic chemistry and the reactivity of substituted benzene compounds .

Mechanism of Action

Target of Action

As a sulfonyl chloride compound, it is generally used as a reagent in organic synthesis . It can react with various nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .

Mode of Action

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile . It can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The chlorine atom is then replaced by a nucleophile .

Biochemical Pathways

The compound can be used to synthesize various derivatives through sulfonation reactions . These derivatives can potentially interact with different biochemical pathways depending on their structure and functional groups.

Result of Action

The molecular and cellular effects of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride are largely dependent on the specific reactions it undergoes and the compounds it forms. As a reagent in organic synthesis, its primary role is to facilitate the formation of new compounds .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can trigger reactions . Moreover, the compound should be handled in a well-ventilated laboratory to avoid inhalation or skin and eye contact . Appropriate personal protective measures, such as gloves and goggles, should be used .

Safety and Hazards

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride is associated with several hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation and contact with skin and eyes, wearing protective gear, and handling in a well-ventilated area .

properties

IUPAC Name

4-bromo-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPRHRFUFYYYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257700
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylbenzene-1-sulfonyl chloride

CAS RN

351003-50-4
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.